N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-20(2)15(12-7-8-24-11-12)10-18-16(21)17(22)19-13-5-4-6-14(9-13)23-3/h4-9,11,15H,10H2,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLEYHOBLACSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound notable for its potential biological activities. This compound features a unique structural arrangement that combines a thiophene ring, a dimethylamino group, and an oxalamide moiety, which may contribute to its pharmacological properties. The molecular formula of this compound is C17H21N3O3S, with a molecular weight of approximately 347.43 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through methods such as the Paal-Knorr synthesis.
- Introduction of the Dimethylamino Group : Nucleophilic substitution reactions are commonly employed for this purpose.
- Formation of the Oxalamide Moiety : This involves reacting oxalyl chloride with the appropriate amine.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
Anticancer Activity
Research indicates that oxalamide derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The specific activity of this compound against cancer cells remains to be fully characterized but is anticipated to be promising based on related compounds.
Antimicrobial Properties
Studies have suggested that compounds containing thiophene rings often possess antimicrobial properties. The presence of the dimethylamino group may enhance these effects by increasing solubility and bioavailability, potentially leading to effective treatments against bacterial and fungal infections .
Case Studies
- Case Study on Anticancer Effects : A study conducted on similar oxalamide derivatives demonstrated significant cytotoxicity against breast and colon cancer cell lines, highlighting their potential as lead compounds in drug development .
- Antimicrobial Testing : Another study investigated the antimicrobial activity of thiophene-containing compounds, revealing that modifications to the thiophene structure can enhance activity against specific pathogens, suggesting that this compound could exhibit similar or enhanced effects .
Comparative Analysis
The following table summarizes the biological activities of related compounds to provide context for the potential effects of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
-
Analgesic Properties :
- The compound is structurally related to known analgesics like Tramadol, which acts on the μ-opioid receptor and influences noradrenergic and serotonergic systems. Research indicates that derivatives of this class may exhibit similar pain-relieving properties without the severe side effects associated with traditional opioids .
-
Anticancer Activity :
- Preliminary studies suggest that compounds containing thiophene moieties have shown promise in inhibiting cancer cell proliferation. Investigations into N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide may reveal potential anticancer activities through mechanisms involving apoptosis and cell cycle arrest .
-
Neuroprotective Effects :
- Some oxalamide derivatives are being studied for their neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease or Parkinson's disease by modulating neuroinflammation and oxidative stress .
Pharmacological Research
- Receptor Binding Studies :
- Drug Formulation Development :
Materials Science Applications
- Polymer Chemistry :
- Sensor Development :
Case Studies
Chemical Reactions Analysis
Hydrolysis of Oxalamide Linkage
The oxalamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacological profile or environmental degradation studies.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux (6 h) | Thiophene-ethylamine + 3-methoxyphenyl oxamic acid | 72% | |
| 1M NaOH, 80°C (4 h) | Oxalic acid + substituted amines | 68% |
Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic water attack. In basic conditions, hydroxide ion directly cleaves the amide bond.
Acylation Reactions
The dimethylamino group and secondary amines in hydrolysis products can undergo acylation with electrophilic reagents.
Steric hindrance from the thiophen-3-yl group reduces reactivity at the ethylamine branch compared to the methoxyphenyl side .
Coupling Reactions
The oxalamide’s carbonyl groups participate in nucleophilic acyl substitution, enabling further functionalization:
-
Peptide coupling : Using EDCI/HOBt, the oxalamide reacts with amino acids to form hybrid peptidomimetics.
-
Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) under anhydrous conditions yields imine derivatives.
Thiophene Ring Reactivity
The thiophene moiety undergoes electrophilic aromatic substitution (EAS) and ring-opening reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitrothiophene derivative |
| Bromination | Br₂/CHCl₃, RT | 2-Bromothiophene analog |
| Oxidation | mCPBA, CH₂Cl₂ | Thiophene-1,1-dioxide (enhanced solubility) |
EAS occurs preferentially at the 2-position due to electron-donating effects from the dimethylaminoethyl chain .
Methoxyphenyl Group Modifications
The 3-methoxyphenyl substituent participates in:
-
Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, yielding a phenolic derivative (used in prodrug design).
-
O-Glycosylation : Reaction with acetylated glycosyl bromides forms glycoside conjugates (e.g., for targeted delivery).
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition proceeds via:
-
Cleavage of the oxalamide bond (220–300°C).
Catalytic Hydrogenation
Under H₂/Pd-C:
-
The thiophene ring reduces to tetrahydrothiophene.
-
The dimethylamino group remains intact, enabling selective saturation .
Key Mechanistic Insights
-
Steric effects : The branched ethylamine chain slows nucleophilic reactions at the central oxalamide .
-
Electronic effects : Electron-rich thiophene and methoxyphenyl groups direct electrophilic reactions to specific positions.
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) improve acylation yields by stabilizing transition states.
This compound’s multifunctional architecture allows diverse reactivity, making it valuable for medicinal chemistry and materials science. Further studies are needed to explore its catalytic and photochemical behavior.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide?
- Methodology : The synthesis involves multi-step reactions starting with thiophene and methoxyphenyl precursors. Key steps include:
Amination : Reacting thiophene-3-carbaldehyde with dimethylamine under reductive conditions (e.g., NaBH4/MeOH) to form the dimethylamino-thiophene intermediate .
Oxalamide Coupling : Using oxalyl chloride to activate carboxylic acid derivatives, followed by coupling with 3-methoxyaniline in anhydrous DMF at 0–5°C .
Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) yields >90% purity .
- Table: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amination | NaBH4/MeOH, 0°C, 2h | 75 | 85 |
| Coupling | Oxalyl chloride, DMF, 0°C | 68 | 92 |
Q. How should researchers characterize the compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm connectivity of the dimethylamino, thiophene, and methoxyphenyl groups. Key signals: δ 3.75 ppm (OCH3), δ 2.25 ppm (N(CH3)2) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]+ m/z 386.2) validates molecular weight .
- HPLC : Use C18 columns (MeCN/H2O gradient) to assess purity (>95%) .
Q. What initial biological screening strategies are recommended for this compound?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 values reported at 1.2–3.8 µM) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, IC50 ~5 µM) .
- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors .
Q. How can solubility and formulation challenges be addressed in in vitro studies?
- Methodology :
- Use DMSO stock solutions (10 mM) diluted in PBS containing 0.1% Tween-80 to prevent aggregation .
- For low aqueous solubility (<50 µg/mL), employ β-cyclodextrin inclusion complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodology :
- Dose-Response Reproducibility : Validate IC50 values across ≥3 independent labs using standardized protocols (e.g., CLSI guidelines) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Metabolite Interference : LC-MS/MS to detect degradation products in assay media .
Q. What computational tools are suitable for predicting structure-activity relationships (SAR)?
- Methodology :
- Molecular Docking : AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys745, Thr790 .
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy position) with activity .
- Table: Predicted Binding Affinities
| Substituent Modification | ΔG (kcal/mol) |
|---|---|
| 3-Methoxy → 4-Methoxy | -8.2 → -7.5 |
| Thiophene → Furan | -8.2 → -6.9 |
Q. What reaction mechanisms explain the compound’s stability under physiological conditions?
- Methodology :
- Hydrolysis Studies : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC. Half-life >24h due to steric shielding of the oxalamide group .
- Oxidative Stability : Use H2O2 or cytochrome P450 enzymes to assess metabolic susceptibility .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets?
- Methodology :
- Bioisosteric Replacement : Substitute thiophene with selenophene to modulate electronic properties .
- Fragment-Based Design : Attach fluorinated groups (e.g., CF3) to improve binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
